6,7,8-Trimethoxy-3,3-dimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline
Overview
Description
6,7,8-Trimethoxy-3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of three methoxy groups, two methyl groups, and a methylthio group attached to the isoquinoline core. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-3,3-dimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Addition of Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent such as methylthiol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxy-3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro or tetrahydro derivatives
Substitution: Compounds with different functional groups replacing methoxy or methylthio groups
Scientific Research Applications
6,7,8-Trimethoxy-3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7,8-Trimethoxy-3,3-dimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6,7,8-Trimethoxy-1-(methylthio)-3,4-dihydroisoquinoline: Lacks the two additional methyl groups.
6,7,8-Trimethoxy-3,4-dihydroisoquinoline: Lacks both the methylthio and additional methyl groups.
6,7,8-Trimethoxy-3,3-dimethyl-1-(methylamino)-3,4-dihydroisoquinoline: Contains a methylamino group instead of a methylthio group.
Uniqueness
6,7,8-Trimethoxy-3,3-dimethyl-1-(methylthio)-3,4-dihydroisoquinoline is unique due to the presence of both the methylthio group and the two additional methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets and provide distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
6,7,8-trimethoxy-3,3-dimethyl-1-methylsulfanyl-4H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-15(2)8-9-7-10(17-3)12(18-4)13(19-5)11(9)14(16-15)20-6/h7H,8H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWOJLVHDGCCIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C(=N1)SC)OC)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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